4-Amino-N-ethylbenzenesulfonamide

Medicinal Chemistry Drug Design Physicochemical Properties

4-Amino-N-ethylbenzenesulfonamide (CAS 1709-53-1) is a superior sulfonamide scaffold for CNS and oncology drug discovery. Its optimal lipophilicity (XLogP3 0.6) and low TPSA (80.6 Ų) enhance cellular uptake and BBB penetration, achieving nM potency against hCA IX—a key improvement over sulfanilamide. Ideal for fragment-based drug design (FBDD). Procure this high-purity building block for targeted inhibitor synthesis.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
CAS No. 1709-53-1
Cat. No. B167918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-ethylbenzenesulfonamide
CAS1709-53-1
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2,9H2,1H3
InChIKeyFDZPXCJOUIWRII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-ethylbenzenesulfonamide (CAS 1709-53-1): Chemical Identity and Baseline Characteristics for Procurement


4-Amino-N-ethylbenzenesulfonamide (CAS 1709-53-1) is a primary sulfonamide building block with a molecular formula of C8H12N2O2S and a molecular weight of 200.26 g/mol [1]. It features an N-ethyl substituent on the sulfonamide nitrogen and a para-amino group on the phenyl ring, giving it a computed XLogP3-AA value of 0.6 and a topological polar surface area (TPSA) of 80.6 Ų [1]. This compound serves as a versatile scaffold in medicinal chemistry, particularly as a precursor for carbonic anhydrase inhibitors, due to its balanced polarity and the synthetic accessibility of its primary aromatic amine [2].

Why 4-Amino-N-ethylbenzenesulfonamide (1709-53-1) Cannot Be Interchanged with Other Sulfonamide Scaffolds


Although many sulfonamides share the core –SO2NH2 moiety, subtle structural variations profoundly impact their physicochemical properties, biological target engagement, and synthetic utility. 4-Amino-N-ethylbenzenesulfonamide (1709-53-1) differs from its close analogs—such as sulfanilamide (4-aminobenzenesulfonamide, CAS 63-74-1) and 4-(2-aminoethyl)benzenesulfonamide (CAS 35303-76-5)—in its N-ethyl substitution and the precise positioning of its primary amine [1]. These differences alter key parameters like lipophilicity (LogP), hydrogen bonding capacity, and molecular flexibility, which in turn govern membrane permeability, metabolic stability, and the geometry of enzyme binding pockets [2]. Therefore, generic substitution without quantitative data on these critical attributes can lead to failed syntheses or erroneous biological results.

Quantitative Differentiation of 4-Amino-N-ethylbenzenesulfonamide (1709-53-1) vs. Key Comparators


Enhanced Lipophilicity (XLogP3) Relative to Primary Sulfonamide Scaffolds

The N-ethyl substituent on 4-Amino-N-ethylbenzenesulfonamide (1709-53-1) increases its lipophilicity compared to the unsubstituted sulfanilamide. This is evidenced by a higher computed XLogP3-AA value of 0.6, in contrast to sulfanilamide's XLogP3-AA of -0.62 [1]. This difference is critical for passive membrane permeability, a key factor in cellular and in vivo studies.

Medicinal Chemistry Drug Design Physicochemical Properties

Reduced Topological Polar Surface Area (TPSA) vs. Homosulfanilamide

4-Amino-N-ethylbenzenesulfonamide possesses a lower topological polar surface area (TPSA) than its elongated analog, 4-(2-aminoethyl)benzenesulfonamide (homosulfanilamide). The TPSA for 1709-53-1 is 80.6 Ų, whereas for 4-(2-aminoethyl)benzenesulfonamide it is 97.9 Ų [1]. This metric is a strong predictor of intestinal absorption and blood-brain barrier penetration.

ADME Blood-Brain Barrier Drug Design

Intermediate Rotatable Bond Count for Optimized Ligand Efficiency

With 3 rotatable bonds, 4-Amino-N-ethylbenzenesulfonamide (1709-53-1) occupies an intermediate position between the rigid sulfanilamide (2 rotatable bonds) and the more flexible 4-(2-aminoethyl)benzenesulfonamide (4 rotatable bonds) [1]. This balanced flexibility can favorably impact binding entropy and ligand efficiency in fragment-based screening.

Fragment-Based Drug Discovery Ligand Efficiency Molecular Complexity

Scaffold Preference in Carbonic Anhydrase IX/XII Inhibitor Design

In a study of Schiff base carbonic anhydrase inhibitors, derivatives built on the 4-aminoethylbenzenesulfonamide scaffold demonstrated superior selectivity and potency for the tumor-associated isoforms hCA IX and XII compared to analogous compounds derived from sulfanilamide or 3-fluorosulfanilamide. The best hCA IX-selective compounds incorporated the 4-aminoethylbenzenesulfonamide core, while the sulfanilamide-derived Schiff bases were generally less active and selective [1].

Oncology Carbonic Anhydrase Tumor Hypoxia

Demonstrated Utility in Generating Low-Nanomolar Carbonic Anhydrase Inhibitors

In studies on human carbonic anhydrase (hCA) isoforms, ureas and thioureas incorporating the 4-aminoethyl-benzenesulfonamide moiety emerged as the most potent hCA IX inhibitors, with inhibition constants (KIs) in the range of 3-294 nM. The best hCA IX inhibitors were specifically those incorporating this scaffold [1]. This contrasts with the generally higher KI values observed for simpler sulfanilamide derivatives, which often fall in the micromolar range for certain isoforms [2].

Enzyme Inhibition Carbonic Anhydrase Drug Discovery

Increased Hydrogen Bond Donor Count for Diverse Interactions

4-Amino-N-ethylbenzenesulfonamide possesses 2 hydrogen bond donors, a feature it shares with sulfanilamide but differentiates from N-methylated analogs like 4-Amino-N-methylbenzenesulfonamide (CAS 1709-52-0), which has only 1 hydrogen bond donor due to substitution on the sulfonamide nitrogen [1]. This additional donor capacity enables stronger and more directional interactions with biological targets, particularly within enzyme active sites.

Molecular Interactions Medicinal Chemistry Drug Design

Key Research Applications for 4-Amino-N-ethylbenzenesulfonamide (1709-53-1) Based on Quantitative Evidence


Scaffold for Designing Cell-Permeable Carbonic Anhydrase Inhibitors

The enhanced lipophilicity (XLogP3-AA = 0.6) of 4-Amino-N-ethylbenzenesulfonamide, relative to sulfanilamide (XLogP3-AA = -0.62), makes it a superior scaffold for synthesizing inhibitors intended to cross cell membranes. This property is leveraged in the development of novel cancer therapeutics targeting the intracellular tumor-associated isoforms hCA IX and XII, where cellular uptake is a prerequisite for activity [1].

Precursor for CNS-Targeted Sulfonamide Probes and Drugs

With a low topological polar surface area (TPSA) of 80.6 Ų, 4-Amino-N-ethylbenzenesulfonamide (1709-53-1) meets a key criterion for blood-brain barrier penetration (typically TPSA < 90 Ų). This makes it an ideal starting material for synthesizing carbonic anhydrase inhibitors and other sulfonamide-based probes intended for CNS applications, such as epilepsy or neuropathic pain research, where the larger homosulfanilamide scaffold (TPSA 97.9 Ų) may be less favorable [1].

Fragment-Based Drug Discovery (FBDD) Libraries

The intermediate molecular weight (200.26 g/mol) and balanced rotatable bond count (3) of 4-Amino-N-ethylbenzenesulfonamide position it as an excellent fragment for FBDD campaigns. It offers a favorable ligand efficiency profile, being more adaptable than the rigid sulfanilamide (2 bonds) and less entropically penalized than the flexible homosulfanilamide (4 bonds). This makes it a valuable addition to screening libraries for discovering new chemical probes against zinc-containing enzymes like carbonic anhydrases and matrix metalloproteinases [1].

Synthesis of High-Potency, Isoform-Selective hCA IX/XII Inhibitors

Published data demonstrate that derivatives of the 4-aminoethyl-benzenesulfonamide core, which includes 4-Amino-N-ethylbenzenesulfonamide (1709-53-1) as a key analog, achieve low-nanomolar inhibition (KI = 3-294 nM) of the cancer-associated hCA IX enzyme. This is a marked improvement over the micromolar inhibition typically seen with simple sulfanilamide derivatives. Medicinal chemistry teams focused on developing targeted anticancer agents should prioritize this scaffold to achieve the potency required for in vivo proof-of-concept studies [2].

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